tert-butyl (3S)-3-amino-5-methylhexanoate
Overview
Description
tert-Butyl (3S)-3-amino-5-methylhexanoate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a hexanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The preparation of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. For tert-butyl (3S)-3-amino-5-methylhexanoate, the starting material is (3S)-3-amino-5-methylhexanoic acid.
Flow Microreactor Systems: A more sustainable method involves the use of flow microreactor systems, which allow for the efficient and controlled introduction of the tert-butoxycarbonyl group into the amino acid.
Industrial Production Methods: Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3S)-3-amino-5-methylhexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Amides or secondary amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and protein modification.
- Used in the synthesis of peptide analogs for biological studies.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs and drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-5-methylhexanoate involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include covalent modification of active sites or non-covalent binding to regulatory regions .
Comparison with Similar Compounds
- tert-Butyl (3S)-3-amino-4-phenylbutanoate
- tert-Butyl (3S)-3-amino-5-methylpentanoate
Uniqueness:
- The presence of the tert-butyl ester group provides steric hindrance, which can influence the reactivity and stability of the compound.
- The specific arrangement of the amino and ester groups in tert-butyl (3S)-3-amino-5-methylhexanoate imparts unique chemical and biological properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-5-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPVTYXLFEVGP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237555 | |
Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166023-30-9 | |
Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166023-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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